molecular formula C9H11ClF3N B13645422 (R)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride

(R)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride

Cat. No.: B13645422
M. Wt: 225.64 g/mol
InChI Key: QPSNHEAOJGZKBW-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of phenylpropanamines. This compound is characterized by the presence of a trifluorophenyl group attached to a propan-1-amine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the trifluorophenyl intermediate.

    Amine Introduction: The intermediate is then subjected to reductive amination with a suitable amine source.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various substituents on the trifluorophenyl ring.

Scientific Research Applications

®-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
  • ®-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride
  • ®-1-(3,4,5-Trichlorophenyl)propan-1-amine hydrochloride

Uniqueness

®-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are advantageous.

Properties

Molecular Formula

C9H11ClF3N

Molecular Weight

225.64 g/mol

IUPAC Name

(1R)-1-(3,4,5-trifluorophenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c1-2-8(13)5-3-6(10)9(12)7(11)4-5;/h3-4,8H,2,13H2,1H3;1H/t8-;/m1./s1

InChI Key

QPSNHEAOJGZKBW-DDWIOCJRSA-N

Isomeric SMILES

CC[C@H](C1=CC(=C(C(=C1)F)F)F)N.Cl

Canonical SMILES

CCC(C1=CC(=C(C(=C1)F)F)F)N.Cl

Origin of Product

United States

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